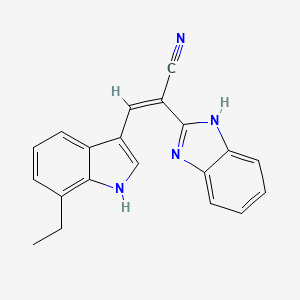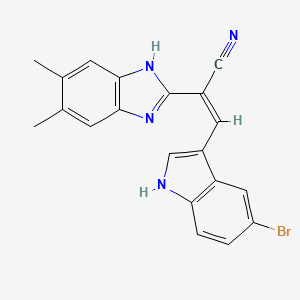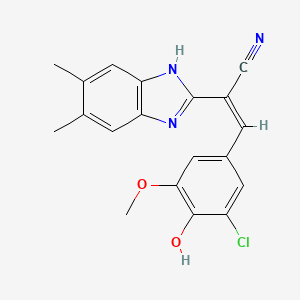
2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile
説明
2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile, also known as BIA, is a small molecule that has been extensively studied for its potential applications in scientific research. BIA is a synthetic compound that has been found to have significant biological activity, particularly in the field of cancer research. In
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell signaling pathways that promote cancer cell survival. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory and antioxidant properties. This compound has also been found to inhibit the growth of bacteria and fungi, suggesting that it may have potential applications in the treatment of infectious diseases.
実験室実験の利点と制限
One advantage of 2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile is its relatively low toxicity compared to other anti-cancer drugs. This makes it a promising candidate for further development as a cancer treatment. However, this compound has several limitations for lab experiments. It is a synthetic compound, which makes it more difficult and expensive to produce than natural compounds. This compound also has low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile. One area of interest is the development of this compound analogs that may have improved anti-cancer activity or reduced toxicity. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the development of new cancer treatments. Additionally, further research is needed to explore the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile has been extensively studied for its potential application in cancer research. It has been found to have significant anti-tumor activity in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4/c1-2-13-6-5-7-16-15(12-22-19(13)16)10-14(11-21)20-23-17-8-3-4-9-18(17)24-20/h3-10,12,22H,2H2,1H3,(H,23,24)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKQCLCJVATVEX-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C=C(C#N)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C(=CN2)/C=C(/C#N)\C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-({[5-(4-bromophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3726615.png)
![[2-({4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3726641.png)
![(2-{[4-({[4-(acetylamino)phenyl]sulfonyl}oxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B3726649.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}benzoic acid](/img/structure/B3726655.png)
![(2-{[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B3726660.png)

![N-(4-ethoxyphenyl)-N'-{6-oxo-4-[(2-pyrimidinylthio)methyl]-1,6-dihydro-2-pyrimidinyl}guanidine](/img/structure/B3726665.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(methoxymethyl)-4(3H)-pyrimidinone](/img/structure/B3726671.png)

![N-(3-chloro-4-methylphenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B3726690.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B3726699.png)
![N,N-diethyl-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3726703.png)
![N-(4-chlorophenyl)-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3726705.png)
